molecular formula C13H12ClNO2 B2482889 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide CAS No. 1397194-47-6

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide

Cat. No.: B2482889
CAS No.: 1397194-47-6
M. Wt: 249.69
InChI Key: CWIHIURSQWLLRR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide: is an organic compound with the molecular formula C12H10ClNO2. It is a derivative of acetamide, featuring a chloro group, a hydroxynaphthyl group, and a methyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-hydroxynaphthalene-1-amine and 2-chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-hydroxynaphthalene-1-amine is reacted with 2-chloroacetyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the naphthyl ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide derivatives.

    Oxidation: Formation of 2-chloro-N-(5-oxo-naphthalen-1-yl)-N-methylacetamide.

    Reduction: Formation of N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide without the chloro group.

Scientific Research Applications

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may affect cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

    2-Chloro-N-(5-hydroxynaphthalen-1-yl)acetamide: Lacks the methyl group on the nitrogen atom.

    2-Chloro-N-(5-hydroxyphenyl)-N-methylacetamide: Features a phenyl group instead of a naphthyl group.

    2-Chloro-N-(5-methoxynaphthalen-1-yl)-N-methylacetamide: Contains a methoxy group instead of a hydroxyl group.

Uniqueness: 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide is unique due to the presence of both the chloro and hydroxynaphthyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(5-hydroxynaphthalen-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(13(17)8-14)11-6-2-5-10-9(11)4-3-7-12(10)16/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIHIURSQWLLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC2=C1C=CC=C2O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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